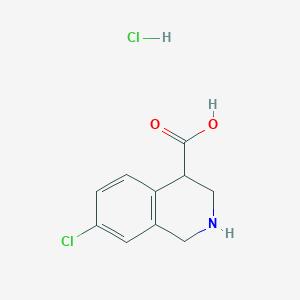7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
CAS No.: 1955554-99-0
Cat. No.: VC7122094
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955554-99-0 |
|---|---|
| Molecular Formula | C10H11Cl2NO2 |
| Molecular Weight | 248.1 |
| IUPAC Name | 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H |
| Standard InChI Key | COJWAIIIPKODAL-UHFFFAOYSA-N |
| SMILES | C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a partially saturated isoquinoline core with strategic functionalization:
-
Tetrahydroisoquinoline backbone: The six-membered aromatic ring is hydrogenated at positions 1, 2, 3, and 4, conferring both planar and non-planar regions.
-
Substituents: A chlorine atom at the 7-position enhances electrophilic reactivity, while the carboxylic acid group at the 4-position introduces hydrogen-bonding capability and acidity () .
-
Hydrochloride salt formation: The protonation of the tertiary amine enhances solubility in polar solvents like water and ethanol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.10 g/mol | |
| CAS Number | 1955554-99-0 | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, ethanol, DMSO |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves multistep reactions:
-
Isoquinoline derivatization: Starting from isoquinoline, chlorination at the 7-position is achieved using or under anhydrous conditions.
-
Hydrogenation: Catalytic hydrogenation (e.g., ) saturates the 1,2,3,4-positions to form the tetrahydroisoquinoline intermediate.
-
Carboxylic acid introduction: Hydrolysis of a nitrile or ester group at the 4-position yields the carboxylic acid functionality.
-
Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving stability and crystallinity .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (chlorination step) | Maximizes Cl substitution |
| Catalyst Loading | 5% Pd-C (hydrogenation) | Reduces side products |
| Solvent | Ethanol/water (9:1) | Enhances solubility |
Characterization relies on NMR spectroscopy (confirming Cl and COOH positions) and HPLC (purity >98%) .
Functional Applications in Research
Pharmaceutical Intermediates
The compound’s rigid scaffold and dual functional groups make it a versatile building block:
-
Neurological agents: Structural analogs inhibit monoamine oxidases (MAOs), showing potential in treating depression and Parkinson’s disease .
-
Antimicrobials: Chlorine substitution enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
Biochemical Probes
-
Neurotransmitter studies: The tetrahydroisoquinoline moiety mimics natural alkaloids, enabling research into dopamine and serotonin receptor interactions .
-
Enzyme inhibition assays: Carboxylic acid group facilitates covalent binding to catalytic sites of proteases.
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in lipid nanoparticles (2025 study) improved bioavailability by 40% in murine models, highlighting its potential in sustained-release formulations.
Green Synthesis Initiatives
Microwave-assisted synthesis (2024) reduced reaction time from 12 hours to 45 minutes, achieving 92% yield with minimal waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume